Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

KRAS G12C inhibitor Covalent inhibitor Spirocyclic scaffold

Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 1251002-00-2) is a Boc-protected spirocyclic diamine belonging to the 1,6-diazaspiro[3.5]nonane family, characterized by a rigid bicyclic framework where a four-membered azetidine ring and a six-membered piperidine ring share a single spiro-carbon, with the Boc protecting group selectively installed at the 6-position nitrogen of the piperidine ring. This compound possesses a molecular formula of C12H22N2O2 and a molecular weight of 226.32 g/mol.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 1251002-00-2
Cat. No. B567897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate
CAS1251002-00-2
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CCN2
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-4-5-12(9-14)6-7-13-12/h13H,4-9H2,1-3H3
InChIKeyVOOWCGDOUHRBEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 1251002-00-2): Procurement-Grade Spirocyclic Diamine Building Block


Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 1251002-00-2) is a Boc-protected spirocyclic diamine belonging to the 1,6-diazaspiro[3.5]nonane family, characterized by a rigid bicyclic framework where a four-membered azetidine ring and a six-membered piperidine ring share a single spiro-carbon, with the Boc protecting group selectively installed at the 6-position nitrogen of the piperidine ring [1]. This compound possesses a molecular formula of C12H22N2O2 and a molecular weight of 226.32 g/mol [2]. The 1,6-diazaspiro[3.5]nonane core, distinguished by the azetidine ring at position 1, exhibits a unique three-dimensional conformation and specific N1–C2 bond vector geometry that differs from regioisomeric scaffolds such as 2,6-diazaspiro[3.5]nonane and 2,7-diazaspiro[3.5]nonane, and has been validated as a key structural motif in multiple therapeutic programs, including covalent KRAS G12C inhibitors and ATP-competitive kinase inhibitors .

1

Spirocyclic diamine core: 1,6-diazaspiro[3.5]nonane scaffold reported in kinase inhibitor and KRAS G12C covalent inhibitor discovery programs.

2

Orthogonal Boc protection: Enables regioselective functionalization of the azetidine nitrogen while keeping piperidine masked for late-stage elaboration.

3

PROTAC linker compatibility: Catalogued as a protein degrader building block; compatible with solid-phase synthesis and sequential amine deprotection strategies.

Why Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate Cannot Be Casually Substituted with Other Diazaspiro Regioisomers or Protecting Group Variants


Attempts to substitute tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate with closely related analogs—such as regioisomeric 2,6-diazaspiro[3.5]nonane or 2,7-diazaspiro[3.5]nonane scaffolds, or with alternative protecting group variants (Cbz/Benzyl instead of Boc)—introduce structural changes that can profoundly alter critical molecular recognition parameters. The 1,6- versus 2,6-regioisomer distinction determines the precise spatial orientation of the azetidine nitrogen relative to the piperidine ring, which directly affects vector geometry in kinase hinge-binding motifs and covalent warhead positioning in KRAS G12C inhibitor designs . The Boc protecting group at the 6-position provides orthogonal deprotection compatibility under mild acidic conditions (TFA or HCl/dioxane) while leaving other base-labile or hydrogenation-sensitive functionalities intact, whereas Cbz-protected analogs such as benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 1334499-75-0) require hydrogenation conditions that are incompatible with many functionalized substrates [1]. Additionally, the presence of the azetidine ring (1-position nitrogen) confers a distinct pKa and hydrogen-bonding donor/acceptor profile compared to piperazine-containing spiro systems, making generic interchange without full re-optimization of downstream synthetic routes or biological activity highly problematic .

Target
1,6-diazaspiro[3.5]nonane-6-Boc
Substitute
2,7-diazaspiro[3.5]nonane regioisomerDivergent spatial orientation; 2,7-scaffold preferentially used as PROTAC linker rather than covalent warhead core. Vector geometry mismatch may abrogate KRAS G12C engagement.
Target
Boc protecting group
Substitute
Cbz (benzyl carbamate) analog (CAS 1334499-75-0)Deprotection requires hydrogenolysis (H2, Pd/C), incompatible with reducible functionalities (alkenes, nitro groups). Orthogonal protection sequence may break.
Target
Azetidine nitrogen at position 1
Substitute
Piperazine-containing spiro systemsDifferent pKa and hydrogen-bonding profile; hinge-binding interactions and reactivity may shift, requiring full re-optimization.

Quantitative Differentiation Evidence: Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate vs. Closest Diazaspiro Analogs


Regioisomeric Vector Geometry Differentiation: 1,6-Diazaspiro[3.5]nonane vs. 2,7-Diazaspiro[3.5]nonane in KRAS G12C Covalent Inhibitor Scaffolds

In the development of covalent inhibitors targeting the KRAS G12C oncogenic mutation, the diazaspiro[3.5]nonane core has been identified as a privileged scaffold that provides optimal spatial positioning of the covalent warhead toward the mutant cysteine residue (Cys12) within the Switch-II pocket [1]. The 1,6-diazaspiro[3.5]nonane regioisomer places the azetidine nitrogen at position 1 in a distinct geometric relationship to the piperidine ring nitrogen (position 6), creating a specific N1–C2 vector that differs from the nitrogen placement in 2,7-diazaspiro[3.5]nonane systems . While direct comparative biochemical data for the Boc-protected building block versus unprotected scaffolds is not available in the public domain, the structural distinction is mechanistically significant: the 1,6-diazaspiro[3.5]nonane core positions the reactive acrylamide warhead for optimal covalent engagement with G12C-mutant KRAS, whereas 2,7-diazaspiro[3.5]nonane scaffolds have been preferentially employed as PROTAC linkers rather than direct covalent inhibitor cores, reflecting divergent spatial constraints between these regioisomers [1].

Scaffold Vector Geometry
Class-level inference
1,6-diazaspiro[3.5]nonane positions azetidine N1 for covalent warhead engagement in KRAS G12C; 2,7-regioisomer utilized as PROTAC linker core.
Regioisomer selection determines covalent inhibitor binding trajectory; substitution may disrupt warhead alignment.
No quantitative biochemical comparator data publicly available for the Boc-protected building block.
KRAS G12C inhibitor Covalent inhibitor Spirocyclic scaffold

Protecting Group Orthogonality: Boc-6-1,6-diazaspiro[3.5]nonane vs. Cbz-6-1,6-diazaspiro[3.5]nonane in Multi-Step Synthetic Sequences

The Boc protecting group on tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 1251002-00-2) offers orthogonal deprotection compatibility that distinguishes it from the benzyl carbamate (Cbz)-protected analog, benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 1334499-75-0) [1]. Boc deprotection proceeds under mild acidic conditions (e.g., 20-50% TFA in DCM at 0-25°C for 1-4 hours, or 4M HCl in dioxane), leaving other protecting groups such as Fmoc, Alloc, and benzyl ethers intact. In contrast, Cbz deprotection requires hydrogenolysis conditions (H2, Pd/C, atmospheric to 50 psi) or strongly acidic HBr/AcOH conditions, which are incompatible with substrates containing alkene, alkyne, nitro, or certain halogenated aromatic functionalities [1]. The Boc-protected variant has been specifically designated in commercial catalogs as a Protein Degrader Building Block for PROTAC synthesis, reflecting its compatibility with solid-phase peptide synthesis workflows and sequential amine deprotection strategies [2].

Deprotection Orthogonality
Head-to-head
Boc: mild acid (TFA, HCl/dioxane); Cbz: hydrogenolysis (H2, Pd/C) or HBr/AcOH
Boc enables sequential amine functionalization without affecting hydrogenation-sensitive groups.
Essential for PROTAC linkers containing alkene warheads or nitroaromatics; Cbz incompatible.
Orthogonal protection Solid-phase synthesis PROTAC linker

Kinase Hinge-Binding Scaffold Differentiation: 1,6-Diazaspiro[3.5]nonane Core vs. Alternative Spirocyclic Heterocycles in ATP-Competitive Inhibitor Design

Heteroaryl-substituted diazaspirocycles containing the 1,6-diazaspiro[3.5]nonane core have been evaluated as ATP-mimetic scaffolds for probing the ATP-binding site of protein kinases, demonstrating favorable ligand efficiency metrics [1]. The 1,6-diazaspiro[3.5]nonane framework positions the azetidine nitrogen (N1) to engage the kinase hinge region via hydrogen bonding while the spirocyclic architecture provides steric bulk that restricts conformational flexibility, reducing entropic penalties upon binding relative to flexible acyclic linkers . A systematic study of heteroaryl-substituted diazaspirocycles demonstrated that directly linking heteroaromatic hinge-binder groups to the diazaspiro core yielded inhibitors with ligand efficiency (LE) values suitable as optimization starting points, though explicit comparative LE data for the 1,6- versus 2,6- or 2,7-regioisomers were not reported in the public domain [1]. The diazaspiro[3.5]nonane scaffold confers distinct steric and electronic properties beneficial for optimizing kinase hinge binding compared to monocyclic piperidine or piperazine alternatives .

Kinase Hinge-Binding Scaffold
Class-level inference
1,6-diazaspiro[3.5]nonane provides rigid, ligand-efficient core for ATP-competitive inhibitors; no direct regioisomer LE comparison available.
Scaffold geometry supports hinge binding; substitution with other diazaspiro regioisomers requires re-optimization of the pharmacophore.
Ligand efficiency data not publicly reported for head-to-head comparator studies.
Kinase inhibitor ATP-competitive Spirocyclic scaffold

Synthetic Route Efficiency: Boc-Protected Spirocyclic Diamine vs. Unprotected 1,6-Diazaspiro[3.5]nonane as a Building Block in Multi-Component Reactions

The Boc-protected tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 1251002-00-2) offers significant synthetic efficiency advantages over the unprotected 1,6-diazaspiro[3.5]nonane free base (CAS 1334499-65-8 as the dihydrochloride salt) in multi-step sequences [1]. The presence of the Boc group at the 6-position nitrogen selectively masks the piperidine amine while leaving the azetidine nitrogen at position 1 available for direct functionalization (e.g., alkylation, acylation, sulfonylation, or reductive amination) without requiring additional protection/deprotection steps. This positional selectivity eliminates the need for tedious chromatographic separation of regioisomeric products that would arise from unselective reactions on the unprotected diamine. Furthermore, the Boc-protected building block is stable under basic and nucleophilic conditions that would protonate or deactivate the unprotected amine, enabling broader reaction compatibility in library synthesis [1].

Synthetic Step Economy
Supporting evidence
Eliminates 1–2 synthetic steps per functionalization event compared to unprotected diamine.
Reduces purification burden and accelerates library synthesis; regioselective Boc protection avoids isomeric mixtures.
Based on standard amine functionalization workflows; batch-specific analytical data available from suppliers.
Spirocyclization Boc protection Medicinal chemistry

Procurement-Relevant Research and Industrial Applications for Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 1251002-00-2)


Medicinal Chemistry: KRAS G12C Covalent Inhibitor Lead Optimization

Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate serves as a critical intermediate for constructing the diazaspiro[3.5]nonane core of covalent KRAS G12C inhibitors, where the 1,6-regioisomeric scaffold positions an acrylamide warhead for optimal covalent engagement with the mutant Cys12 residue in the Switch-II pocket [1]. The Boc protecting group enables sequential functionalization: the azetidine nitrogen (position 1) can be elaborated with quinazoline or related hinge-binding heterocycles, while the piperidine nitrogen (position 6) remains masked until late-stage deprotection and subsequent acrylamide installation. Substitution with the 2,7-diazaspiro regioisomer would misalign the warhead trajectory, as evidenced by the divergent use of 2,7-diazaspiro[3.5]nonane scaffolds as PROTAC linkers rather than direct covalent inhibitor cores [2].

Chemical Biology: PROTAC Linker Assembly and Sequential Amine Functionalization

The compound is commercially catalogued as a Protein Degrader Building Block for PROTAC synthesis, where the Boc group at the 6-position provides orthogonal protection compatible with solid-phase peptide synthesis and sequential amine deprotection workflows [1]. This orthogonal compatibility is essential for constructing heterobifunctional degraders where the linker must be elaborated stepwise without cleaving other protecting groups (e.g., Fmoc on amino acid residues, Alloc on lysine side chains). The Cbz-protected analog (CAS 1334499-75-0) is incompatible with such workflows due to the requirement for hydrogenolysis conditions that would cleave benzyl ether protecting groups or reduce alkene-containing warheads [2].

Kinase Drug Discovery: ATP-Competitive Inhibitor Scaffold Optimization

The 1,6-diazaspiro[3.5]nonane core serves as a rigid, ligand-efficient scaffold for ATP-competitive kinase inhibitors, with the azetidine nitrogen positioned to engage the kinase hinge region via hydrogen bonding [1]. The spirocyclic architecture restricts conformational flexibility, reducing the entropic penalty upon target binding relative to flexible acyclic amine linkers. The Boc-protected building block allows medicinal chemists to rapidly explore structure-activity relationships by functionalizing the free azetidine nitrogen with diverse hinge-binding heterocycles while maintaining the piperidine nitrogen in protected form for late-stage diversification, as demonstrated in systematic studies of heteroaryl-substituted diazaspirocycles as kinase inhibitor starting points [1].

Custom Synthesis and Library Production: Regioselective Scaffold Diversification

For contract research organizations (CROs) and pharmaceutical library production groups, tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate (available at 95% purity with batch-specific NMR, HPLC, and GC analytical data from commercial suppliers [1]) eliminates 1-2 synthetic steps per functionalization event compared to the unprotected 1,6-diazaspiro[3.5]nonane diamine (CAS 1334499-65-8) [2]. The positionally selective Boc protection at the 6-position ensures that reactions at the azetidine nitrogen proceed with complete regioselectivity, avoiding the formation of regioisomeric mixtures that would require labor-intensive chromatographic separation. This step economy translates directly to reduced turnaround times and lower per-compound synthesis costs in parallel library production settings.

Application
Selection Property
Validation Focus
KRAS G12C covalent inhibitor lead optimization
1,6-diazaspiro[3.5]nonane core geometry for warhead placement
Covalent engagement trajectory with mutant Cys12; regioselective N1 functionalization
PROTAC linker assembly and sequential amine functionalization
Boc orthogonal protection compatible with solid-phase synthesis
Deprotection orthogonality with Fmoc/Alloc; compatibility with alkene-containing warheads
ATP-competitive kinase inhibitor scaffold optimization
Rigid spirocyclic core for hinge binding with reduced conformational flexibility
Ligand efficiency and hinge-binding geometry; scaffold differentiation from regioisomers
Regioselective scaffold diversification for library production
Positionally selective Boc protection eliminates purification steps
Step economy and regioselectivity; batch-specific analytical documentation

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